Ferric formate

Overview

Description

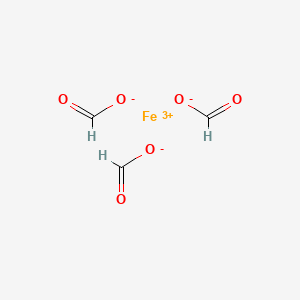

Ferric formate, also known as Iron (3+) triformate, is a compound with the molecular formula C3H3FeO6 . It has an average mass of 190.897 Da and a Monoisotopic mass of 190.927902 Da . It is a red or yellow microcrystalline powder .

Molecular Structure Analysis

The molecular structure of this compound consists of iron (Fe) atoms bonded to formate ions (HCOO-). The molecular formula is C3H3FeO6 .

Safety and Hazards

While specific safety data for ferric formate is not available, it’s generally advisable to avoid breathing in dust or fumes and to avoid contact with skin and eyes when handling similar chemical compounds . Always use personal protective equipment and ensure adequate ventilation when handling chemicals.

Future Directions

Mechanism of Action

Target of Action

Ferric formate, also known as Iron triformate, is an inorganic compound and a salt of iron and formic acid . The primary targets of this compound are the cells that require iron for their metabolic processes. Iron is an essential element required by cells and usually exists in Fe (II) or Fe (III) oxidation states . Many proteins in living beings contain iron (III) centers .

Mode of Action

The mode of action of this compound involves its interaction with these targets. This compound provides iron in the form of ferric ions (Fe3+), which are essential for various cellular processes . Once inside the cell, ferric ions are bound to circulating transferrin, a protein that transports iron to where it is needed . This interaction leads to the uptake of the metal cargo into the cell .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a crucial role in iron homeostasis, a process that maintains the balance of iron in the body . This compound also impacts the ferritinophagy pathway, a ferritin-specific autophagic process that leads to the release of the iron stored inside ferritin . This process is essential for the regulation of iron levels within the cell .

Pharmacokinetics

The pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Generally, iron compounds are absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream . The metabolism and excretion of iron compounds depend on various factors, including the body’s iron levels and the presence of certain proteins .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in iron homeostasis and oxidative stress regulation. This compound contributes to the storage of iron in a safe, compact, and bioavailable form . It helps maintain cellular iron concentrations and protects cells from oxidative damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, iron tends to form highly insoluble iron (III) oxides/hydroxides in an aerobic (oxygenated) environment, especially in calcareous soils . Organisms have developed strategies to thrive in such environments by secreting compounds that form soluble complexes with iron (iii), which can then be reabsorbed into the cell .

Properties

IUPAC Name |

iron(3+);triformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O2.Fe/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRBSMVATPCWLU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204081 | |

| Record name | Ferric formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

555-76-0 | |

| Record name | Ferric formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferric formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron triformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.280 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERRIC FORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D821YEY5PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structure of ferric formate and how is it characterized?

A1: this compound, also known as iron(III) formate, is a coordination complex with the molecular formula [Fe3(HCOO)6(OH)2]HCOO·4H2O []. It features iron(III) ions octahedrally coordinated by formate (HCOO-) ligands. The structure also includes bridging hydroxide (OH-) ligands and water molecules.

- X-ray diffraction (XRD): This technique helps determine the crystal structure and unit cell parameters of the compound [, ].

- Fourier-transform infrared spectroscopy (FTIR): FTIR provides insights into the vibrational modes of the molecule, helping identify the presence of specific functional groups like formate and hydroxide [].

- Scanning electron microscopy-energy-dispersive X-ray spectroscopy (SEM-EDX): This technique helps visualize the morphology and elemental composition of this compound, especially when incorporated into composite materials [].

Q2: How is this compound synthesized, and what are some interesting aspects of its formation?

A2: this compound can be synthesized through various methods, including the reaction of iron(III) salts with formic acid or formates. Interestingly, research has shown that carbon dioxide (CO2) can act as a template during the synthesis of this compound []. This templating effect leads to the formation of a three-dimensional network structure with CO2 molecules trapped within cages formed by the this compound framework.

Q3: What are the potential applications of this compound in materials science?

A3: this compound exhibits potential for various material science applications:

- Nanocomposites: Studies have explored incorporating this compound into polymer matrices like polyethylene (PE) to enhance thermal stability []. The thermal decomposition of this compound can yield iron oxide nanoparticles within the polymer matrix, improving its resistance to heat.

- Magnetic Pigments: Research has investigated using this compound as a precursor for synthesizing magnetic pigments []. The thermal decomposition of this compound can produce magnetic iron oxide (Fe3O4) particles, potentially useful in applications like magnetic inks and coatings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4-oxide](/img/structure/B1618228.png)

![3-[(Acetyloxy)methyl]-7-amino-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1618231.png)

![Benzoic acid, 4-[1-[[[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1618232.png)